2',3,3',4',5'-Pentachloro-4-biphenylol
Overview
Description
2’,3,3’,4’,5’-Pentachloro-4-biphenylol is a polychlorinated biphenyl derivative. It is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Mechanism of Action
Biochemical Pathways
One source suggests that hydroxylated pcb metabolites, which may include this compound, can inhibit estrogen sulfotransferase . This could potentially affect estrogen metabolism and related pathways.
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’,4’,5’-Pentachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride
Industrial Production Methods: Industrial production of 2’,3,3’,4’,5’-Pentachloro-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: 2’,3,3’,4’,5’-Pentachloro-4-biphenylol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or biphenylols.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Less chlorinated biphenyls or biphenylols.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
2’,3,3’,4’,5’-Pentachloro-4-biphenylol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Studied for its potential toxicological effects and its role in disrupting endocrine functions.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
Comparison with Similar Compounds
- 2,3,3’,4’,5-Pentachloro-4-biphenylol
- 2,3,4,4’,5-Pentachloro-4-biphenylol
- 2,3,3’,4’,5,5’-Hexachloro-4-biphenylol
Uniqueness: 2’,3,3’,4’,5’-Pentachloro-4-biphenylol is unique due to its specific pattern of chlorination and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAILIYIKMFHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172792 | |
Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-09-3 | |
Record name | 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192190-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192190093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GW073T1WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2',3,3',4',5-Pentachloro-4-biphenylol interact with estrogen receptors and what are the downstream effects?
A1: The research indicates that 2',3,3',4',5-Pentachloro-4-biphenylol exhibits minimal binding affinity for the rat uterine cytosolic estrogen receptor (ER) []. Consequently, it does not stimulate the proliferation of MCF-7 human breast cancer cells, which are known to be estrogen-responsive []. Further investigations using in vitro bioassays confirmed its lack of estrogenic activity. The study demonstrated that this compound did not induce significant luciferase activity in genetically modified HeLa cells containing an estrogen-responsive reporter gene or CAT activity in MCF-7 cells transfected with an estrogen-responsive vitellogenin A2 promoter []. These findings suggest that 2',3,3',4',5-Pentachloro-4-biphenylol does not act as an agonist at estrogen receptors and is unlikely to activate estrogen-mediated pathways.
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